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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336 Get Quote

This technical guide provides an in-depth overview of 4-Chloro-2-fluorophenylacetonitrile, a

key intermediate in the synthesis of targeted cancer therapeutics. The document is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry.

Chemical Identity and Synonyms
4-Chloro-2-fluorophenylacetonitrile is a substituted aromatic nitrile with the chemical formula

C₈H₅ClFN. It is also known by several other names in scientific literature and commercial

catalogs.

Identifier Type Value

IUPAC Name 2-(4-Chloro-2-fluorophenyl)acetonitrile

CAS Number 75279-53-7[1][2]

Molecular Formula C₈H₅ClFN[1][2]

Molecular Weight 169.58 g/mol [1]

A comprehensive list of its synonyms is provided below to facilitate literature and database

searches.
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Synonym

(4-CHLORO-2-FLUORO-PHENYL)-ACETONITRILE[2]

(4-CHLORO-2-FLUOROPHENYL)ACETONITRILE[2]

2-(2-FLUORO-4-CHLOROPHENYL)ACETONITRILE[2]

4-CHLORO-2-FLUOROBENZENEACETONITRILE[2]

BENZENEACETONITRILE, 4-CHLORO-2-FLUORO-[2]

4-Chloro-2-fluorobenzylcyanide[1]

Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic properties of 4-
Chloro-2-fluorophenylacetonitrile. This data is essential for its identification, purification, and

handling in a laboratory setting.

Property Value Source

Melting Point 37-41 °C [1]

Boiling Point 133 °C @ 15 mmHg [1]

Density (Predicted) 1.286 ± 0.06 g/cm³ [1]

LogP 2.34 at 25°C and pH 7 [1]

Note: Experimental spectroscopic data for 4-Chloro-2-fluorophenylacetonitrile is not readily

available in the public domain. The data for the closely related isomer, 2-chloro-4-

fluorophenylacetonitrile, is provided below for reference.

Reference Spectroscopic Data for 2-chloro-4-fluorophenylacetonitrile (CAS: 75279-56-0)
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Technique Data

Predicted ¹H NMR Not available

Predicted ¹³C NMR Not available

Predicted Mass Spec.
[M+H]⁺: 170.01674, [M+Na]⁺: 191.99868, [M-

H]⁻: 168.00218[3]

Predicted IR Not available

Role in Drug Development: An Intermediate for p53-
MDM2 Inhibitors
4-Chloro-2-fluorophenylacetonitrile is a crucial building block in the synthesis of the clinical-

stage drug candidate RG7388 (Idasanutlin). RG7388 is a potent and selective small-molecule

inhibitor of the p53-MDM2 protein-protein interaction.[4][5][6][7]

The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by

inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many

cancers where p53 is not mutated, its function is often abrogated by the overexpression of its

negative regulator, Mouse double minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase

that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive

functions.

The interaction between p53 and MDM2 is a key regulatory node in the cell's response to

stress. Inhibition of this interaction is a promising therapeutic strategy to reactivate p53 in

cancer cells.

Caption: The p53-MDM2 signaling pathway and its inhibition by RG7388.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-
fluorophenylacetonitrile from a peer-reviewed publication is not readily available, a plausible
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synthesis can be adapted from the known procedures for structurally similar compounds, such

as the cyanation of substituted benzyl chlorides.

Adapted Synthesis of 4-Chloro-2-
fluorophenylacetonitrile
This protocol is adapted from the general procedure for the synthesis of benzyl cyanides from

benzyl chlorides.[8]

Reaction Scheme:

4-Chloro-2-fluorobenzyl chloride + NaCN → 4-Chloro-2-fluorophenylacetonitrile + NaCl

Materials:

4-Chloro-2-fluorobenzyl chloride

Sodium cyanide (NaCN)

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

Solvent (e.g., a mixture of water and an organic solvent like toluene or dichloromethane)

Deionized water

Brine solution (saturated NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a well-ventilated fume hood, dissolve 4-Chloro-2-fluorobenzyl chloride in an organic

solvent (e.g., toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium

cyanide is highly toxic. Handle with extreme care and appropriate personal protective

equipment.
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Add the phase-transfer catalyst to the reaction flask.

Slowly add the aqueous sodium cyanide solution to the stirred solution of 4-Chloro-2-

fluorobenzyl chloride.

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Extract the aqueous layer with the organic solvent.

Combine the organic layers and wash with deionized water, followed by a brine solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield pure 4-Chloro-2-fluorophenylacetonitrile.

General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 4-Chloro-2-
fluorophenylacetonitrile.

Conclusion
4-Chloro-2-fluorophenylacetonitrile is a valuable intermediate in medicinal chemistry,

particularly for the synthesis of novel anticancer agents targeting the p53-MDM2 pathway. This

guide provides a summary of its chemical identity, physicochemical properties, and its role in

drug development. The provided adapted synthesis protocol and workflow offer a practical

starting point for its laboratory preparation. Further research into its properties and applications

is warranted to fully explore its potential in the development of new therapeutics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b104336?utm_src=pdf-body
https://www.benchchem.com/product/b104336?utm_src=pdf-body
https://www.benchchem.com/product/b104336?utm_src=pdf-body
https://www.benchchem.com/product/b104336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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